2-(5,5-Dimethyloxolan-2-yl)acetic acid
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Overview
Description
2-(5,5-Dimethyloxolan-2-yl)acetic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom This compound is known for its unique structural features, which include a dimethyl substitution at the 5-position of the oxolane ring and an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyloxolan-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyloxolan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized oxolane derivatives .
Scientific Research Applications
2-(5,5-Dimethyloxolan-2-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyloxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with cellular receptors to exert antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid: This compound has a similar oxolane ring structure but with a hydroxyl group at the 3-position.
2-(1,3-Dioxolan-2-yl)acetic acid: This compound features a dioxolane ring instead of an oxolane ring.
Uniqueness
2-(5,5-Dimethyloxolan-2-yl)acetic acid is unique due to its specific substitution pattern on the oxolane ring and the presence of the acetic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(5,5-dimethyloxolan-2-yl)acetic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2)4-3-6(11-8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
HOBZXVMYVFDMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)CC(=O)O)C |
Origin of Product |
United States |
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